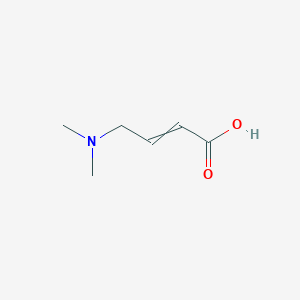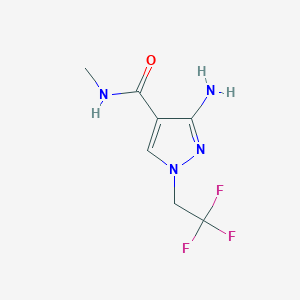![molecular formula C14H25N3 B11735041 butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735041.png)
butyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La butil[(1-ciclopentil-3-metil-1H-pirazol-4-il)metil]amina es un compuesto que pertenece a la clase de los pirazoles, los cuales son conocidos por sus versátiles aplicaciones en síntesis orgánica y química medicinal. Este compuesto presenta un grupo butilo unido a un anillo de pirazol, que está además sustituido con un grupo ciclopentil y un grupo metil. La estructura única de este compuesto lo convierte en un tema interesante para diversos estudios químicos y biológicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la butil[(1-ciclopentil-3-metil-1H-pirazol-4-il)metil]amina típicamente implica la formación del anillo de pirazol seguida de la introducción del grupo butilo. Un método común es la ciclación de hidrazinas apropiadas con 1,3-dicetonas en condiciones ácidas o básicas para formar el anillo de pirazol. Las reacciones de alquilación subsecuentes introducen el grupo butilo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar reacciones por lotes a gran escala utilizando rutas sintéticas similares, pero optimizadas para mayores rendimientos y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía, pueden mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
La butil[(1-ciclopentil-3-metil-1H-pirazol-4-il)metil]amina puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo amino o en el anillo de pirazol.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Haluros de alquilo en presencia de una base como el hidruro de sodio.
Principales Productos Formados
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de pirazoles o aminas sustituidas.
Aplicaciones Científicas De Investigación
La butil[(1-ciclopentil-3-metil-1H-pirazol-4-il)metil]amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Estudiado por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y antiinflamatorias.
Medicina: Investigado por su potencial como intermedio farmacéutico en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de la butil[(1-ciclopentil-3-metil-1H-pirazol-4-il)metil]amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
1-Butil-3-metil-1H-pirazol: Estructura similar pero carece del grupo ciclopentil.
Ciclopentilmetilamina: Contiene los grupos ciclopentil y metil, pero carece del anillo de pirazol.
3-Metil-1H-pirazol: Contiene el anillo de pirazol y el grupo metil, pero carece de los grupos butilo y ciclopentil.
Unicidad
La butil[(1-ciclopentil-3-metil-1H-pirazol-4-il)metil]amina es única debido a la combinación de los grupos butilo, ciclopentil y pirazol en una sola molécula. Esta estructura única confiere propiedades químicas y biológicas específicas que no se observan en los compuestos similares enumerados anteriormente.
Propiedades
Fórmula molecular |
C14H25N3 |
|---|---|
Peso molecular |
235.37 g/mol |
Nombre IUPAC |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C14H25N3/c1-3-4-9-15-10-13-11-17(16-12(13)2)14-7-5-6-8-14/h11,14-15H,3-10H2,1-2H3 |
Clave InChI |
JPJJJIQTCSDSGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1=CN(N=C1C)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B11734962.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734969.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734971.png)
![3-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11734976.png)
![butyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734984.png)

![2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11734995.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734999.png)
![1H-Pyrrolo[2,3-b]pyridin-3-amine, 5-methyl-](/img/structure/B11735002.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735011.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735018.png)

![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11735030.png)

